

Spectroscopic data (NMR, IR, MS) of 4-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-2-nitropyridine

Cat. No.: B1388185

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **4-Fluoro-2-nitropyridine**

Abstract

4-Fluoro-2-nitropyridine (CAS: 884495-09-4) is a pivotal heterocyclic building block in modern chemical synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.^[1] Its unique electronic properties, derived from the competing influences of the electron-withdrawing nitro group and the electronegative fluorine atom on the pyridine scaffold, make it a versatile synthon. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Fluoro-2-nitropyridine**, blending theoretical principles with practical, field-proven insights for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of **4-Fluoro-2-nitropyridine**. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a multi-dimensional analysis of the molecule's electronic and structural environment.

Guiding Principles: The Electronic Landscape

The interpretation of the NMR spectra hinges on understanding the electronic effects of the substituents. The nitro group at the C-2 position is a powerful electron-withdrawing group through both resonance and induction, significantly deshielding nearby nuclei. The fluorine atom at C-4 is strongly electron-withdrawing by induction but can act as a weak resonance donor. This interplay creates a distinct pattern of chemical shifts and spin-spin couplings. Furthermore, the presence of fluorine introduces heteronuclear coupling constants (J-coupling) to both proton and carbon nuclei, which are diagnostic for structure confirmation.[2]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region, corresponding to the protons at the C-3, C-5, and C-6 positions.

Proton	Predicted δ (ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-6	~8.6 - 8.8	Doublet of doublets (dd)	$^3J_{H6-H5} \approx 5-6$ Hz, $^3J_{H6-F4} \approx 7-9$ Hz
H-3	~8.2 - 8.4	Doublet (d)	$^2J_{H3-F4} \approx 3-5$ Hz, $^4J_{H3-H5} \approx 1-2$ Hz
H-5	~7.6 - 7.8	Doublet of doublet of doublets (ddd)	$^3J_{H5-H6} \approx 5-6$ Hz, $^3J_{H5-F4} \approx 8-10$ Hz, $^4J_{H5-H3} \approx 1-2$ Hz

Interpretation & Causality:

- H-6: This proton is ortho to the pyridyl nitrogen, leading to a significant downfield shift. It exhibits a three-bond coupling to H-5 and a crucial three-bond coupling to the fluorine at C-4.
- H-3: Positioned between the two strongly electron-withdrawing groups (NO₂ and F), this proton is expected to be significantly deshielded. Its multiplicity is primarily a doublet due to a two-bond coupling to fluorine, with potential smaller long-range couplings.

- H-5: This proton is meta to the nitro group but ortho to the fluorine. It will therefore show coupling to H-6, a large three-bond coupling to F-4, and a smaller four-bond coupling to H-3, resulting in a complex multiplet.

The following diagram illustrates the key through-bond coupling relationships that define the ^1H NMR spectrum.

Caption: Predicted ^1H - ^1H and ^1H - ^{19}F J-coupling pathways.

^{19}F NMR Spectroscopy

The ^{19}F NMR spectrum provides a highly sensitive and direct probe of the fluorine environment. Due to the low probability of endogenous fluorine signals in biological systems, it is an exceptionally clean technique.[3]

Nucleus	Predicted δ (ppm)	Predicted Multiplicity
F-4	-100 to -130	Multiplet (ddd)

Interpretation & Causality:

- The chemical shift for an aryl fluoride is typically found in this upfield region relative to the standard CFCl_3 .[4]
- The signal will be split by the neighboring protons: H-3 ($^2\text{JF-H3}$), H-5 ($^3\text{JF-H5}$), and potentially a smaller long-range coupling to H-6 ($^4\text{JF-H6}$), resulting in a complex multiplet.

^{13}C NMR Spectroscopy: The Challenge of C-F Coupling

The proton-decoupled ^{13}C NMR spectrum of **4-Fluoro-2-nitropyridine** is more complex than that of its non-fluorinated analogs. This complexity arises because standard ^1H -decoupling does not remove ^{13}C - ^{19}F coupling, which occurs over multiple bonds and results in the splitting of every carbon signal.[5]

Carbon	Predicted δ (ppm)	Predicted Multiplicity (^1H -decoupled)	Predicted Coupling Constants (J, Hz)
C-4	165 - 170	Doublet (d)	$^1\text{JC-F} \approx 250\text{-}270 \text{ Hz}$
C-2	155 - 160	Doublet (d)	$^3\text{JC-F} \approx 10\text{-}15 \text{ Hz}$
C-6	150 - 155	Doublet (d)	$^3\text{JC-F} \approx 4\text{-}8 \text{ Hz}$
C-5	115 - 120	Doublet (d)	$^2\text{JC-F} \approx 20\text{-}25 \text{ Hz}$
C-3	110 - 115	Doublet (d)	$^2\text{JC-F} \approx 15\text{-}20 \text{ Hz}$

Interpretation & Causality:

- C-4: This carbon, directly bonded to fluorine, will appear far downfield and exhibit a characteristically large one-bond coupling constant ($^1\text{JC-F}$), which is definitive proof of the C-F bond.[2]
- C-2: Attached to the nitro group, this carbon is also significantly deshielded. It will appear as a doublet due to a three-bond coupling to fluorine.
- C-6: This carbon, adjacent to the nitrogen, is downfield and will be split by a three-bond coupling to fluorine.
- C-3 & C-5: These carbons are expected to be the most upfield. They will both appear as doublets due to two-bond couplings to the C-4 fluorine.
- Expert Insight: For unambiguous assignment, a $^1\text{H}, ^{19}\text{F}$ -decoupled ^{13}C spectrum could be acquired, which would collapse all signals into singlets.[5] Alternatively, 2D experiments like HMBC can correlate protons to their multi-bond carbon partners.

Protocol: NMR Spectrum Acquisition

This protocol describes a self-validating system for acquiring high-quality, reproducible NMR data.

- Sample Preparation:

- Accurately weigh 10-15 mg of **4-Fluoro-2-nitropyridine**.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry 5 mm NMR tube. CDCl_3 is a good first choice for its ability to dissolve a wide range of organic compounds.[\[2\]](#)
- Ensure the sample is fully dissolved and the solution is clear.
- Instrument Setup (e.g., 400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the field frequency onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical TMS peak.
- ^1H Spectrum Acquisition:
 - Acquire a standard one-pulse ^1H spectrum.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire 16-32 scans for a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- ^{19}F Spectrum Acquisition:
 - Switch the probe to the ^{19}F channel.
 - Acquire a ^1H -decoupled ^{19}F spectrum.
 - Set the spectral width appropriately for aryl fluorides (e.g., -90 to -140 ppm).

- Reference the spectrum using an external standard or by using the spectrometer's internal calibration.
- ^{13}C Spectrum Acquisition:
 - Switch the probe to the ^{13}C channel.
 - Acquire a standard proton-decoupled ^{13}C spectrum (e.g., using a zgpg30 pulse program).
 - Set the spectral width to cover 0-200 ppm.
 - Use a relaxation delay of 2 seconds. Acquire a sufficient number of scans (e.g., 1024 or more) for adequate signal-to-noise.
 - Process the data and reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.[\[2\]](#)

Infrared (IR) Spectroscopy: Probing Functional Groups

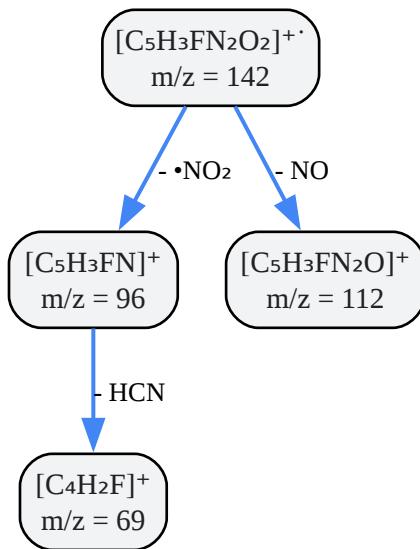
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the molecule.

Wavenumber (cm^{-1})	Intensity	Assignment
~1550 - 1530	Strong	Asymmetric NO_2 Stretch
~1360 - 1340	Strong	Symmetric NO_2 Stretch
~1610 - 1580	Medium	Aromatic C=C and C=N Stretch
~1250 - 1100	Strong	C-F Stretch
~850 - 750	Medium-Strong	C-H Out-of-plane Bending

Interpretation & Causality: The most diagnostic peaks are the two strong, sharp absorptions corresponding to the asymmetric and symmetric stretches of the nitro group. The presence of a strong band in the 1250-1100 cm^{-1} region is indicative of the C-F bond. The remaining peaks confirm the aromatic pyridine backbone.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (H_2O , CO_2) and instrument-related signals.
- Sample Application: Place a small amount of the solid **4-Fluoro-2-nitropyridine** powder directly onto the ATR crystal.
- Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- Cleaning: Thoroughly clean the ATR crystal after the measurement.


Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.

m/z (mass-to-charge)	Predicted Relative Intensity	Assignment
142	Medium	$[\text{M}]^{+\cdot}$ (Molecular Ion)
112	Medium	$[\text{M} - \text{NO}]^+$
96	Strong	$[\text{M} - \text{NO}_2]^+$
69	Medium	$[\text{C}_4\text{H}_2\text{F}]^+$ (from loss of HCN from m/z 96)

Interpretation & Causality: The molecular ion peak at m/z 142 confirms the molecular formula $C_5H_3FN_2O_2$. The fragmentation is dominated by the characteristic losses from the nitroaromatic system.

- **Loss of NO_2 :** The cleavage of the C-N bond to lose a nitro radical ($\bullet NO_2$, 46 Da) is a very common pathway for nitroaromatics, leading to the fluoropyridinium cation at m/z 96. This is often a very stable and abundant ion.
- **Loss of NO:** A rearrangement followed by the loss of a neutral nitric oxide molecule (NO, 30 Da) can also occur, yielding an ion at m/z 112.
- **Ring Fragmentation:** The resulting fluoropyridinium ion (m/z 96) can further fragment, for example, by losing HCN (27 Da) to give an ion at m/z 69.

[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathway for **4-Fluoro-2-nitropyridine**.

Protocol: Electron Ionization (EI) Mass Spectrometry

- **Sample Introduction:** Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, via gas chromatography (GC-MS).

- Ionization: Use a standard electron ionization energy of 70 eV. This energy is high enough to cause reproducible fragmentation but low enough to often preserve a detectable molecular ion.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.
- Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The structural identity of **4-Fluoro-2-nitropyridine** can be confidently established through a synergistic application of NMR, IR, and MS. The ^{13}C NMR spectrum, with its large, characteristic one-bond C-F coupling constant, provides definitive evidence of the C-F bond. The ^1H and ^{19}F NMR spectra reveal the precise connectivity and electronic environment through their chemical shifts and complex, heteronuclear coupling patterns. IR spectroscopy rapidly confirms the presence of the critical nitro and fluoro functional groups, while mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern dominated by losses from the nitro group. Together, these techniques provide a robust and self-consistent dataset for the unequivocal characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-2-nitropyridine [myskinrecipes.com]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. biophysics.org [biophysics.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Simultaneous Proton and Fluorine decoupled ^{13}C NMR - Magritek [magritek.com]

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 4-Fluoro-2-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1388185#spectroscopic-data-nmr-ir-ms-of-4-fluoro-2-nitropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com